molecular formula C9H11F3O5S B038054 Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate CAS No. 122539-74-6

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate

Cat. No.: B038054
CAS No.: 122539-74-6
M. Wt: 288.24 g/mol
InChI Key: ZFLPJHGXVFJDCI-UHFFFAOYSA-N
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Description

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate is a versatile and highly valuable synthetic intermediate, specifically an enol triflate derivative of a cyclopentanone framework. Its primary research utility stems from the exceptional reactivity of the triflyloxy (-OSO2CF3) group as a superior leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. This property allows researchers to efficiently functionalize the cyclopentene ring at the 2-position, enabling the construction of complex, substituted cyclopentene and cyclopentane architectures that are prevalent in medicinal chemistry and natural product synthesis. The electron-withdrawing ethoxycarbonyl group at the 1-position further stabilizes the enolate system and directs subsequent reactivity. Consequently, this compound serves as a key building block for the development of prostaglandin analogs, other bioactive molecules featuring five-membered carbocycles, and novel materials. It offers a strategic entry point for introducing diverse carbon-based substituents via C-C bond formation, making it an indispensable tool for exploring structure-activity relationships and constructing molecular scaffolds in organic and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O5S/c1-2-16-8(13)6-4-3-5-7(6)17-18(14,15)9(10,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLPJHGXVFJDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381586
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclopent-1-ene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122539-74-6
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(trifluoromethylsulfonyloxy)-1-cyclopentene-1-carboxylate
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Preparation Methods

Core Synthetic Route

The primary synthesis involves a two-step sequence starting from cyclopentenone derivatives (Figure 1). First, cyclopentenone undergoes esterification to introduce the ethyl carboxylate group at position 1. Subsequent sulfonylation at position 2 installs the trifluoromethylsulfonyl (triflyl) moiety using triflic anhydride (Tf₂O).

Key Reaction:

Cyclopentenone+EtOHacid catalystEthyl cyclopent-1-enecarboxylateTf2O, baseEthyl 2-(triflyloxy)cyclopent-1-enecarboxylate\text{Cyclopentenone} + \text{EtOH} \xrightarrow{\text{acid catalyst}} \text{Ethyl cyclopent-1-enecarboxylate} \xrightarrow{\text{Tf}_2\text{O, base}} \text{Ethyl 2-(triflyloxy)cyclopent-1-enecarboxylate}

The esterification typically employs sulfuric acid or toluenesulfonic acid in ethanol, achieving yields >85%. Sulfonylation requires inert conditions, with diisopropylethylamine (DIPEA) as the base to scavenge protons and stabilize the enolate intermediate.

Advanced Catalytic Approaches

Palladium-mediated cross-coupling applications reveal insights into the compound’s reactivity. For example, ethyl 2-(triflyloxy)cyclopent-1-enecarboxylate serves as an electrophilic partner in Suzuki-Miyaura reactions, as demonstrated in EP3152188B1. While this patent focuses on downstream functionalization, it corroborates the compound’s synthesis via triflylation of ethyl cyclopent-1-enecarboxylate (Step 1).

Critical Parameters:

  • Temperature : Sulfonylation proceeds optimally at −20°C to 0°C to minimize side reactions.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of intermediates.

Reaction Optimization and Scalability

Industrial-Scale Production

Batch processes dominate industrial synthesis, though continuous-flow systems are emerging for triflylation steps. Key challenges include:

  • Moisture Sensitivity : Triflic anhydride reacts violently with water, necessitating anhydrous conditions.

  • Purification : Silica gel chromatography remains standard, but crystallization protocols using hexane/ethyl acetate mixtures improve throughput.

Table 1: Industrial Reaction Conditions

ParameterOptimal ValueSource
Temperature−20°C to 0°C
BaseDIPEA (2.5 equiv)
SolventTHF
Yield72–78%

Byproduct Management

Major byproducts include:

  • Di-Triflylated Adducts : Formed at elevated temperatures (>5°C).

  • Ester Hydrolysis Products : Mitigated by using molecular sieves during esterification.

Mechanistic Insights

Sulfonylation Mechanism

The reaction proceeds via enolate formation (Figure 2). DIPEA deprotonates the α-hydrogen of the cyclopentene ring, generating a resonance-stabilized enolate. Nucleophilic attack on triflic anhydride delivers the triflyl group, with concurrent expulsion of triflate anion.

Kinetic Analysis:

  • Rate-Limiting Step : Enolate formation (activation energy: ~45 kJ/mol).

  • Isotope Effects : Deuterium labeling studies confirm proton abstraction as the critical step.

Stereoelectronic Considerations

The cyclopentene ring’s strain enhances reactivity toward electrophiles. Density functional theory (DFT) calculations indicate that the half-chair conformation of the enolate optimizes orbital overlap with Tf₂O.

Alternative Methodologies

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate sulfonylation, reducing reaction times from 12 hours to 30 minutes. However, scalability remains limited due to equipment constraints.

Biocatalytic Approaches

Preliminary studies explore lipase-catalyzed esterification, though yields (<50%) and enzyme compatibility with triflic anhydride pose challenges.

Analytical Characterization

Table 2: Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 1.30 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), 5.90 (m, 1H, C=CH)
¹³C NMR δ 14.1 (CH₃), 61.8 (OCH₂), 118.9 (CF₃), 165.2 (C=O)
HRMS m/z 288.24 [M+H]⁺

Chemical Reactions Analysis

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate is widely used as a reagent in organic synthesis due to its unique trifluoromethylsulfonyl group, which enhances reactivity and selectivity in chemical reactions.

Key Reactions

  • Nucleophilic Substitution : The compound can act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cycloaddition Reactions : It can participate in cycloaddition reactions, forming complex cyclic structures that are valuable in drug design.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Case Studies

  • Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The trifluoromethyl group is believed to enhance membrane permeability and bioactivity.
CompoundActivityReference
Derivative AIC50 = 5 µM
Derivative BIC50 = 10 µM

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific properties.

Applications

  • Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
PropertyValue
Thermal Stability>300 °C
Chemical ResistanceHigh

Agrochemicals

The compound's unique properties also lend themselves to applications in agrochemicals, where it may serve as a precursor to herbicides or pesticides.

Research Insights

Studies indicate that compounds derived from this compound show promising herbicidal activity against various weed species.

Mechanism of Action

The mechanism of action of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyl group is a good leaving group, facilitating substitution reactions. The compound can also interact with various molecular targets, depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Ring Size Variation

The compound belongs to a family of cycloalkenyl triflate esters. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate 122539-74-6 C₉H₁₁F₃O₅S 288.24 Cyclopentene core, ethyl ester
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate 122135-83-5 C₁₀H₁₃F₃O₅S 302.28 Cyclohexene core, ethyl ester
Cyclohex-1-en-1-yl trifluoromethanesulfonate 28075-50-5 C₇H₉F₃O₃S 230.20 Cyclohexene core, lacks ethyl ester
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate 144242-09-1 C₁₁H₁₅F₃O₅S 316.29 Cycloheptene core, ethyl ester

Key Observations :

  • Ring Size and Molecular Weight : Increasing ring size (cyclopentene → cycloheptene) correlates with higher molecular weight due to additional CH₂ groups .
  • Reactivity : The triflate group enhances electrophilicity, but steric effects vary with ring size. Cyclopentene derivatives may exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance compared to larger rings .
This compound
  • Cross-Coupling Reactions : Used in palladium-catalyzed Suzuki-Miyaura couplings to introduce cyclopentene moieties into aromatic systems. For example, it reacts with arylboronic acids in the presence of PdCl₂(PPh₃)₂ to form substituted cycloalkenes .
  • Ring-Opening Reactions : The strained cyclopentene ring can undergo ring-opening under basic conditions to generate dienes or ketones.
Cyclohex-1-en-1-yl Trifluoromethanesulfonate (CAS 28075-50-5)
  • Applications : Primarily used as a triflating agent for alcohols or amines. Its lack of an ethyl ester group simplifies purification in some synthetic pathways .
  • Price : Higher cost (¥1092.00/5g vs. ¥211.00/1g for the cyclopentene analog) reflects specialized demand .
Ethyl Cycloheptene Analogs (CAS 144242-09-1)
  • Stability : Requires storage at 2–8°C, indicating lower thermal stability compared to smaller-ring analogs .
  • Hazards : Classified with GHS hazard statements H314 (skin corrosion) and H335 (respiratory irritation) due to reactive triflate and ester groups .

Physicochemical Properties

Property Cyclopentene Derivative (CAS 122539-74-6) Cyclohexene Derivative (CAS 122135-83-5) Cycloheptene Derivative (CAS 144242-09-1)
Boiling Point Not reported Not reported Not reported
Solubility Likely soluble in polar aprotic solvents Similar to cyclopentene analog Similar, but higher lipophilicity
Stability Stable at room temperature Stable Requires refrigeration

Industrial and Research Relevance

  • Pharmaceuticals : The cyclopentene derivative is a precursor in synthesizing indole-based analgesics (e.g., Giripladib, CAS 865200-20-0) .
  • Agrochemicals : Cyclohexene analogs are intermediates in herbicides like haloxyfop-methyl (CAS 69806-40-2) .

Biological Activity

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate, with the CAS number 122539-74-6, is an organic compound that has garnered interest due to its potential biological activities. This compound features a cyclopentene ring substituted with a trifluoromethylsulfonyl group, which contributes to its unique chemical properties and biological functions.

  • Molecular Formula : C9H11F3O5S
  • Molecular Weight : 274.25 g/mol
  • Structure : The compound consists of a cyclopentene moiety linked to an ethyl ester and a trifluoromethylsulfonyl group, making it a highly electrophilic species.

The mechanism of action of this compound primarily involves its electrophilic nature. The trifluoromethylsulfonyl group is known to enhance the reactivity towards nucleophiles, allowing the compound to participate in various biochemical reactions. This reactivity can lead to the modification of proteins and nucleic acids, potentially influencing cellular processes such as signaling pathways and gene expression.

Enzyme Inhibition

The compound's electrophilic nature suggests potential as an enzyme inhibitor. Electrophiles can modify active site residues in enzymes, leading to inhibition. This characteristic is particularly relevant in the context of enzymes involved in cancer metabolism or inflammatory pathways.

Case Studies

  • Angiogenesis Inhibition : A study demonstrated that sulfonamide derivatives could inhibit endothelial cell proliferation and tube formation in vitro, suggesting potential applications in cancer therapy .
  • Cellular Proliferation : Another investigation into related compounds revealed that they could induce apoptosis in cancer cell lines, indicating a possible pathway for this compound to affect tumor growth .
  • Nucleophilic Reactions : The ability of trifluoromethylsulfonyl groups to participate in nucleophilic substitution reactions has been explored, highlighting the compound's potential utility in synthetic biology and medicinal chemistry .

Data Table: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityInhibition of tumor growth and angiogenesis ,
Enzyme InhibitionPotential to inhibit enzymes through electrophilic reactions
Apoptosis InductionInduces programmed cell death in cancer cell lines

Q & A

Q. Structural Confirmation :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify key functional groups (e.g., ester carbonyl at ~170 ppm, cyclopentene protons at 5.5–6.5 ppm) .
  • X-ray Crystallography : Reveals puckering conformations (e.g., envelope or half-chair) and dihedral angles between substituents (e.g., 76.4°–89.9° for aryl rings) .

Basic Question: How does the trifluoromethylsulfonyl group influence the compound’s reactivity?

Methodological Answer:
The OTf group acts as a superior leaving group due to:

  • Electron-Withdrawing Nature : Stabilizes transition states in nucleophilic substitution (SN_\text{N}2) or elimination reactions.
  • Steric Effects : Minimal steric hindrance allows efficient substitution in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Comparative Studies : Replacing OTf with mesyl (Ms) or tosyl (Ts) groups reduces reactivity by 3–5× in palladium-catalyzed couplings .

Advanced Question: What role does this compound play in photoredox/Ni dual catalytic systems?

Methodological Answer:
The compound serves as an electrophilic alkene precursor in deoxygenative alkenylation:

Mechanism :

  • Photoredox Cycle : A photocatalyst (e.g., Ir(ppy)3_3) generates radicals from carboxylic acids.
  • Ni Catalysis : Ni(0) undergoes oxidative addition with the compound, forming a Ni(II)-OTf intermediate. Radical recombination yields tetrasubstituted alkenes.

Optimization :

  • Substrate Scope : Aromatic acids with para-substituents (e.g., –CH3_3, –OCH3_3) achieve >80% yield. Ortho-substituents reduce efficiency due to steric clashes .
  • Reaction Conditions : Conducted under air with blue LED light (456 nm) and DMF as solvent.

Advanced Question: How do crystal packing interactions affect the compound’s stability and reactivity?

Methodological Answer:
X-ray studies reveal weak intermolecular interactions critical for stability:

  • C–H···O Hydrogen Bonds : Between cyclopentene protons and ester carbonyls (2.8–3.0 Å), forming chains along the [100] axis .
  • Puckering Effects : Envelope conformations (Q = 0.477 Å, θ = 57.3°) increase strain, enhancing electrophilicity at the OTf-bearing carbon.

Advanced Question: How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected 19F^{19}\text{F} NMR shifts) arise from:

  • Dynamic Disorder : Rotameric states of the OTf group can split signals. Use low-temperature NMR (−40°C) to slow rotation .
  • Impurity Profiling : LC-MS (ESI+) detects byproducts (e.g., desulfonylated derivatives). Optimize sulfonylation time (<2 hrs) to minimize degradation .

Basic Question: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • Storage : Under inert gas (Ar/N2_2) at −20°C to prevent hydrolysis of the OTf group.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound is moisture-sensitive; pre-dry glassware and solvents (e.g., molecular sieves for DMF) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate

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